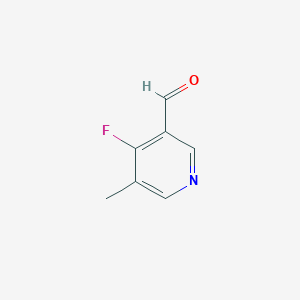

4-Fluoro-5-methylnicotinaldehyde

Description

4-Fluoro-5-methylnicotinaldehyde is a fluorinated pyridine derivative with the aldehyde functional group at position 3, fluorine at position 4, and a methyl substituent at position 5 on the pyridine ring. Its IUPAC name is 3-(fluoromethyl)-5-methylpyridine-4-carbaldehyde. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents due to its electrophilic aldehyde group, which facilitates Schiff base formation.

Properties

IUPAC Name |

4-fluoro-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDWGLDMVMIZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylnicotinaldehyde typically involves the fluorination of 5-methylnicotinaldehyde. . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4-Fluoro-5-methylnicotinaldehyde may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Fluoro-5-methylnicotinic acid.

Reduction: 4-Fluoro-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylnicotinaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzyme activity or receptor binding, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro-5-methylisonicotinaldehyde

Compound : 2-Fluoro-5-methylisonicotinaldehyde (CAS: 1227512-02-8)

- Structure : Aldehyde at position 4, fluorine at position 2, methyl at position 5 (isonicotinaldehyde framework) .

- Key Differences: The aldehyde group’s position (4 vs. 3) alters conjugation patterns, affecting electronic distribution and reactivity.

- Applications : Used in fluorescence probes and agrochemical intermediates, leveraging its distinct electronic profile for selective binding .

Functional Group Variants: Methyl 2-Fluoro-4-(trifluoromethyl)nicotinate and 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic Acid

Compound 1 : Methyl 2-fluoro-4-(trifluoromethyl)nicotinate (CAS: 1227516-48-4)

Compound 2 : 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic acid (CAS: 1806883-39-5) .

- Structural Comparison :

| Feature | 4-Fluoro-5-methylnicotinaldehyde | Methyl 2-Fluoro-4-(trifluoromethyl)nicotinate | 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic Acid |

|---|---|---|---|

| Aldehyde/Ester/Acid | Aldehyde (position 3) | Ester (position 3) | Carboxylic acid (position 3) |

| Fluorine Positions | 4 | 2 | 4, 6 |

| Additional Substituent | Methyl (position 5) | Trifluoromethyl (position 4) | Difluoromethyl (position 4), trifluoromethyl (position 5) |

| Similarity Score | N/A | 0.93 | 0.93 |

- Functional Group Impact :

- Applications : These analogs are prominent in antimicrobial and antiviral research due to their improved metabolic stability .

Biological Activity

4-Fluoro-5-methylnicotinaldehyde is a fluorinated derivative of nicotinaldehyde, with significant implications in both chemical synthesis and biological research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-5-methylnicotinaldehyde is C7H6FNO, which indicates the presence of a fluorine atom at the 4-position and a methyl group at the 5-position of the nicotinaldehyde structure. The compound has a molecular weight of 139.13 g/mol, and its IUPAC name is 4-fluoro-5-methylpyridine-3-carbaldehyde.

| Property | Value |

|---|---|

| Molecular Formula | C7H6FNO |

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | 4-fluoro-5-methylpyridine-3-carbaldehyde |

| InChI Key | NBDWGLDMVMIZBU-UHFFFAOYSA-N |

The biological activity of 4-Fluoro-5-methylnicotinaldehyde is primarily attributed to its interaction with various biological molecules. The high electronegativity of the fluorine atom influences the compound's reactivity and binding affinity to enzymes and receptors, potentially modulating their activities. This mechanism allows it to serve as a valuable tool in biochemical studies, particularly in enzyme-catalyzed reactions where fluorinated substrates are involved .

Enzyme Interaction Studies

Research indicates that 4-Fluoro-5-methylnicotinaldehyde can act as an inhibitor for certain enzymes. It has been utilized in dynamic combinatorial chemistry approaches to discover novel inhibitors targeting specific protein isoforms, such as glutathione S-transferases (GSTs). For instance, studies have shown that acylhydrazones derived from this aldehyde exhibit varying inhibitory potencies against different GST isoforms, with IC50 values ranging from 11.81 μM to over 500 μM depending on the specific derivative and target enzyme .

Case Studies

- Inhibition of Glutathione S-Transferases : A study demonstrated that acylhydrazones synthesized from 4-Fluoro-5-methylnicotinaldehyde displayed significant inhibition against human GST P1-1, with some derivatives achieving IC50 values as low as 12.8 μM .

- Dynamic Combinatorial Libraries : In another investigation, the compound was part of a library designed to identify potent inhibitors through interactions with GSTs. The presence of the aldehyde facilitated the amplification of specific acylhydrazones that showed strong binding affinities to GST targets .

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine and methyl groups in 4-Fluoro-5-methylnicotinaldehyde distinguishes it from other similar compounds such as:

| Compound | Key Differences |

|---|---|

| 5-Fluoro-2-methylnicotinaldehyde | Different positions of fluorine and methyl groups |

| 6-Fluoro-5-methylnicotinaldehyde | Variations in reactivity due to positional changes |

| 4-Fluoro-3-methylnicotinaldehyde | Altered binding characteristics in biological assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.